

Mono(3-hydroxybutyl)phthalate-d4 certificate of analysis

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Compound of Interest

Compound Name: Mono(3-hydroxybutyl)phthalate-d4

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Technical Guide: Mono(3-hydroxybutyl)phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Mono(3-hydroxybutyl)phthalate-d4** (M3HBP-d4), a deuterated metabolite of Dibutyl phthalate (DBP). This document compiles essential data, detailed experimental protocols for its analysis, and relevant metabolic pathway information to support its use as an internal standard in research and clinical settings.

Certificate of Analysis Data

The following tables summarize the key analytical and physical-chemical properties of **Mono(3-hydroxybutyl)phthalate-d4**, compiled from various supplier specifications.

Table 1: General Information



Parameter	Value
Chemical Name	Mono(3-hydroxybutyl)phthalate-d4
Alternate Names	1,2-(Benzene-d4)dicarboxylic Acid 1-(3- Hydroxybutyl)ester; 1,2-(Benzene- d4)dicarboxylic Acid Mono(3-hydroxybutyl)ester; MHBP-d4[1][2]
CAS Number	57074-43-8 (unlabeled)[1][3]
Molecular Formula	C12H10D4O5[1][3]
Molecular Weight	242.26 g/mol [1][3]

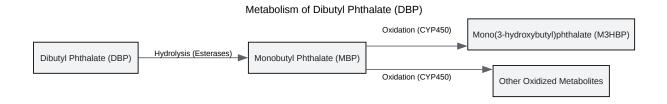
Table 2: Physical-Chemical Properties

Parameter	Value
Appearance	Light Yellow Thick Oil or Solid
Melting Point	77 °C[3]
Storage Conditions	-20°C[3]
Purity	>95% (HPLC)
Isotopic Enrichment	≥98%

Metabolic Pathway of Dibutyl Phthalate (DBP)

Mono(3-hydroxybutyl)phthalate is a metabolite of Dibutyl phthalate (DBP), a widely used plasticizer. The metabolic pathway involves the initial hydrolysis of DBP to Monobutyl phthalate (MBP), followed by oxidation. This metabolic conversion is a critical consideration in toxicology and pharmacokinetic studies.





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Metabolism of Dibutyl Phthalate (DBP).

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and quantify **Mono(3-hydroxybutyl)phthalate-d4**.

Purity and Isotopic Enrichment Analysis by LC-HRMS

This protocol describes a general method for determining the chemical purity and isotopic enrichment of M3HBP-d4 using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Objective: To separate M3HBP-d4 from potential impurities and to determine its isotopic distribution.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

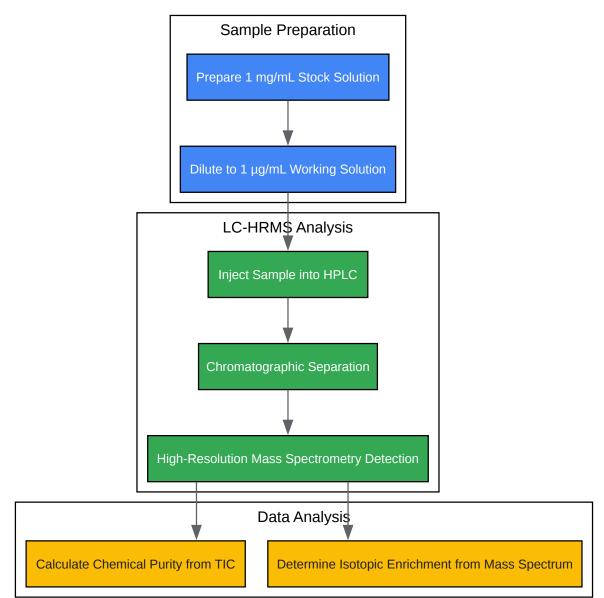
Procedure:

- Sample Preparation: Prepare a 1 mg/mL stock solution of M3HBP-d4 in a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a working concentration of 1 μg/mL.
- Chromatographic Conditions:



- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), negative mode.
 - Scan Range: m/z 100-500.
 - Resolution: >60,000.
 - Data Acquisition: Full scan mode.
- Data Analysis:
 - Chemical Purity: Integrate the peak area of M3HBP-d4 and any impurity peaks in the total ion chromatogram. Calculate purity as the percentage of the main peak area relative to the total peak area.
 - Isotopic Enrichment: Extract the ion chromatogram for the [M-H]⁻ ion of M3HBP-d4.
 Analyze the mass spectrum of the peak to determine the relative abundance of the d4 isotopologue compared to d0, d1, d2, and d3.





Workflow for Purity and Isotopic Enrichment Analysis

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LC-HRMS Experimental Workflow for M3HBP-d4 Analysis.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for confirming the chemical structure and assessing the purity of M3HBP-d4 using ¹H and ¹³C NMR.



Objective: To verify the molecular structure and identify any proton-containing impurities.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of M3HBP-d4 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- ¹H NMR Acquisition:
 - Acquire a standard ¹H NMR spectrum.
 - Pay close attention to the aromatic region to confirm the d4-labeling on the benzene ring by the absence of corresponding proton signals.
 - Analyze the aliphatic region to confirm the structure of the hydroxybutyl side chain.
- ¹³C NMR Acquisition:
 - Acquire a standard ¹³C NMR spectrum to confirm the carbon framework of the molecule.
- Data Analysis:
 - Compare the obtained spectra with the expected chemical shifts and coupling constants for the M3HBP structure.
 - The absence of significant unidentifiable signals indicates high purity. The integration of residual proton signals on the aromatic ring can provide an estimate of isotopic purity.

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